molecular formula C18H19F2N3O6S B2638572 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 869071-94-3

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2638572
CAS No.: 869071-94-3
M. Wt: 443.42
InChI Key: RJWVWPQJQBHBQW-UHFFFAOYSA-N
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Description

N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a difluorobenzenesulfonyl group, an oxazinan ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the difluorobenzenesulfonyl group. The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone. The difluorobenzenesulfonyl group is introduced via a sulfonylation reaction using 2,5-difluorobenzenesulfonyl chloride. The final step involves coupling the oxazinan intermediate with the furan moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazinan ring can be reduced to form the corresponding amine.

    Substitution: The difluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazinan ring can produce the corresponding amine.

Mechanism of Action

The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The oxazinan ring and furan moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of the furan moiety, which imparts additional biological activity and chemical reactivity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O6S/c19-12-4-5-14(20)15(9-12)30(26,27)23-6-2-8-29-16(23)11-22-18(25)17(24)21-10-13-3-1-7-28-13/h1,3-5,7,9,16H,2,6,8,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWVWPQJQBHBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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